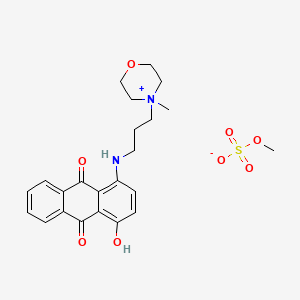
2-(3-(N-Ethylpropionamido)-2,4,6-triiodophenoxy)butyric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(N-Ethylpropionamido)-2,4,6-triiodophenoxy)butyric acid is a complex organic compound characterized by the presence of multiple functional groups, including an amide, a phenoxy group, and a carboxylic acid. This compound is notable for its high iodine content, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(N-Ethylpropionamido)-2,4,6-triiodophenoxy)butyric acid typically involves multiple steps, starting from readily available precursors. One common route involves the iodination of a phenol derivative, followed by the formation of an amide bond and subsequent esterification to introduce the butyric acid moiety. The reaction conditions often require the use of strong acids or bases, as well as specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent production of high-quality material.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-(N-Ethylpropionamido)-2,4,6-triiodophenoxy)butyric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove iodine atoms or reduce the amide group to an amine.
Substitution: Halogen atoms, such as iodine, can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions may vary, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile employed.
Wissenschaftliche Forschungsanwendungen
2-(3-(N-Ethylpropionamido)-2,4,6-triiodophenoxy)butyric acid has a wide range of applications in scientific research:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules and the study of reaction mechanisms.
Biology: Its high iodine content makes it useful in radiolabeling studies, where it can be used to trace biological pathways and interactions.
Medicine: The compound’s unique properties are explored in drug development, particularly for imaging and diagnostic purposes.
Industry: It is used in the production of specialty chemicals and materials, where its unique reactivity and properties are advantageous.
Wirkmechanismus
The mechanism of action of 2-(3-(N-Ethylpropionamido)-2,4,6-triiodophenoxy)butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s high iodine content allows it to participate in unique chemical interactions, which can influence biological pathways and processes. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-(N-Ethylpropionamido)-2,4,6-triiodophenoxy)acetic acid: Similar structure but with an acetic acid moiety instead of butyric acid.
2-(3-(N-Ethylpropionamido)-2,4,6-triiodophenoxy)propionic acid: Similar structure but with a propionic acid moiety instead of butyric acid.
Uniqueness
2-(3-(N-Ethylpropionamido)-2,4,6-triiodophenoxy)butyric acid is unique due to its specific combination of functional groups and high iodine content, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring high reactivity and specificity.
Eigenschaften
| 24340-25-8 | |
Molekularformel |
C15H18I3NO4 |
Molekulargewicht |
657.02 g/mol |
IUPAC-Name |
2-[3-[ethyl(propanoyl)amino]-2,4,6-triiodophenoxy]butanoic acid |
InChI |
InChI=1S/C15H18I3NO4/c1-4-10(15(21)22)23-14-9(17)7-8(16)13(12(14)18)19(6-3)11(20)5-2/h7,10H,4-6H2,1-3H3,(H,21,22) |
InChI-Schlüssel |
YOKNDPUQYBRNIH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)O)OC1=C(C=C(C(=C1I)N(CC)C(=O)CC)I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![9,10-Anthracenedione, 2-[[4-(phenylmethyl)phenyl]methyl]-](/img/structure/B13752244.png)
